![molecular formula C16H19NO2 B113114 (S)-2-氨基-3-[4-(苯甲氧基)苯基]-1-丙醇 CAS No. 85803-44-7](/img/structure/B113114.png)

(S)-2-氨基-3-[4-(苯甲氧基)苯基]-1-丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

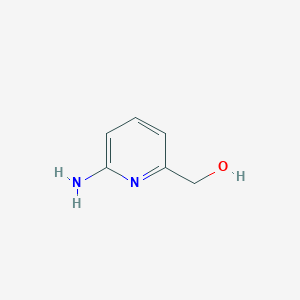

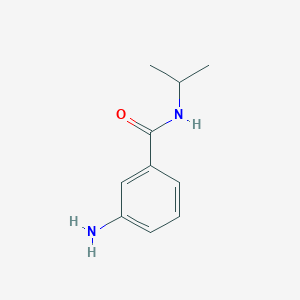

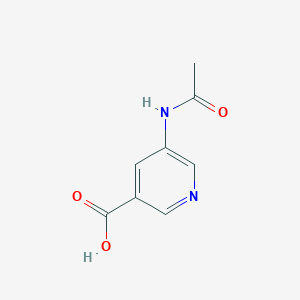

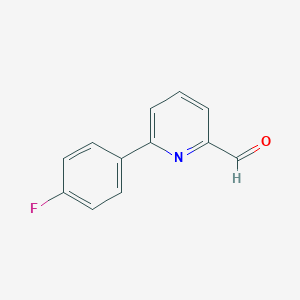

The compound “(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol” is an organic compound containing an amino group (-NH2), a phenylmethoxy group (a benzene ring attached to a methoxy group -OCH3), and a propanol group (a three-carbon chain with an alcohol group -OH). The “(S)” indicates the stereochemistry of the compound, meaning it has a specific spatial arrangement of its atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely show the spatial arrangement of the functional groups around the carbon backbone. The presence of the “(S)” in the name suggests that the compound has chirality, meaning it cannot be superimposed on its mirror image .Chemical Reactions Analysis

The compound contains several functional groups (amino, phenylmethoxy, and propanol) that could potentially undergo a variety of chemical reactions. For example, the amino group might participate in acid-base reactions, the phenylmethoxy group in electrophilic aromatic substitution reactions, and the propanol group in oxidation-reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and functional groups. For example, the presence of polar functional groups (like the amino and propanol groups in this compound) would likely make the compound polar and potentially soluble in polar solvents .科学研究应用

免疫学应用

(S)-2-氨基-3-[4-(苯甲氧基)苯基]-1-丙醇及其衍生物已被探索用于免疫抑制活性。一项针对结构相关的 2-取代 2-氨基丙烷-1,3-二醇的研究表明它们在减少淋巴细胞计数和延长大鼠皮肤同种异体移植存活时间方面具有潜力。包括 (S)-2-氨基-3-[4-(苯甲氧基)苯基]-1-丙醇结构在内的这些化合物表明,烷基侧链的长度和苯环的位置对其免疫抑制功效至关重要。这表明在器官移植和自身免疫性疾病管理中具有潜在应用 (Kiuchi 等人,2000).

抗疟疾应用

另一项研究重点关注 (S)-2-氨基-3-[4-(苯甲氧基)苯基]-1-丙醇的衍生物,特别是 5-[(7-氯-4-喹啉基)氨基]-3-[(烷基氨基)甲基] [1,1'-联苯]-2-醇,发现它们具有显着的抗疟疾特性。这项研究注意到抗疟疾效力增加与苯环取代基的尺寸和电子供给减少之间存在相关性。研究结果表明在抗疟疾治疗中具有潜在用途 (Werbel 等人,1986).

神经保护应用

在神经系统疾病的背景下,(S)-2-氨基-3-[4-(苯甲氧基)苯基]-1-丙醇的衍生物 (2S)-1-(4-氨基-2,3,5-三甲基苯氧基)-3-{4-[4-(4-氟苄基)苯基]-1-哌嗪基}-2-丙醇,显示出显着的抗氧化和神经保护特性。该化合物有效减少了脑缺血后的神经元损伤和炎症,表明其在卒中管理和神经保护中的用途 (Kotani 等人,2007).

未来方向

属性

IUPAC Name |

(2S)-2-amino-3-(4-phenylmethoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c17-15(11-18)10-13-6-8-16(9-7-13)19-12-14-4-2-1-3-5-14/h1-9,15,18H,10-12,17H2/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWCCGZZBDIDCB-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)